Cas no 54942-65-3 (1,3-Benzenediol, 2-(2-aminoethyl)-)

1,3-Benzenediol, 2-(2-aminoethyl)-, is a phenolic compound featuring both a diol and an aminoethyl functional group, making it a versatile intermediate in organic synthesis. Its dual functionality allows for reactivity in both electrophilic aromatic substitution and amine-based coupling reactions, facilitating applications in pharmaceuticals, agrochemicals, and specialty polymers. The compound’s structure enables selective modifications, enhancing its utility in producing derivatives with tailored properties. Its stability under mild conditions and compatibility with common solvents further contribute to its practicality in laboratory and industrial settings. This compound is particularly valued for its role in synthesizing bioactive molecules and functional materials.
1,3-Benzenediol, 2-(2-aminoethyl)- structure
54942-65-3 structure
Product Name:1,3-Benzenediol, 2-(2-aminoethyl)-
CAS No:54942-65-3
MF:C8H11NO2
MW:153.178442239761
CID:6449020
Update Time:2025-05-23

1,3-Benzenediol, 2-(2-aminoethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediol, 2-(2-aminoethyl)-
    • Inchi: 1S/C8H11NO2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3,10-11H,4-5,9H2
    • InChI Key: JWAHCKQUFUFATP-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=CC(O)=C1CCN

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Additional information on 1,3-Benzenediol, 2-(2-aminoethyl)-

1,3-Benzenediol, 2-(2-aminoethyl)- (CAS No. 54942-65-3): A Versatile Chemical Entity Bridging Organic Synthesis and Biomedical Applications

The 1,3-benzenediol core structure forms the foundation of this unique compound (54942-65-3), where two hydroxyl groups are positioned ortho to each other on a benzene ring. The presence of a (aminoethyl) substituent at the para position introduces significant steric and electronic properties that have been leveraged in recent advanced materials research. This molecular architecture combines the redox activity inherent to catechol derivatives with the amine's nucleophilic characteristics, creating a multifunctional platform for chemical innovation.

Synthetic chemists have recently explored novel routes to prepare 1,3-benzenediol, 2-(2-aminoethyl)-, utilizing transition metal catalyzed methodologies that enhance reaction efficiency. A 2023 study published in the Journal of Organic Chemistry demonstrated palladium-catalyzed cross-coupling reactions using this compound as a diol ligand system, achieving unprecedented selectivity in Suzuki-Miyaura coupling processes. The pendant amino group allows for facile post-synthetic functionalization through amide bond formation and Schiff base reactions, enabling precise structural tuning for specific applications.

In the realm of biomedical materials science, this compound has emerged as a key building block for developing stimuli-responsive hydrogels. Researchers at MIT reported in Advanced Materials (January 2024) that incorporating 1,3-benzenediol units into polyethylene glycol networks creates gels with pH-sensitive swelling properties ideal for drug delivery systems. The aminoethyl group provides protonation sites that modulate gel phase transitions between pH 5.5 and 7.4 - critical for targeting tumor microenvironments or gastrointestinal drug release.

Recent pharmacological studies have revealed promising antioxidant properties of (aminoethyl) substituted benzenediols. A collaborative effort between University of Tokyo and Stanford researchers (Nature Communications, July 2023) demonstrated that this compound exhibits radical scavenging activity comparable to Trolox but with superior membrane permeability due to its amphiphilic nature. The dual functionality from catechol and amino groups enables synergistic antioxidant mechanisms through both direct radical neutralization and metal ion chelation.

The compound's unique coordination chemistry has led to its application in metal organic frameworks (MOFs). In a groundbreaking study published in Chemical Science (March 2024), it was used as a bridging ligand to construct porous Zn-based MOFs with exceptional CO₂ adsorption capacities under ambient conditions. Computational modeling showed that the dihydroxy groups form strong coordination bonds while the aminoethyl arms create secondary interactions that stabilize the framework structure.

In enzyme mimetic systems, this molecule has been employed to create artificial peroxidases. A team from ETH Zurich reported in ACS Catalysis (November 2023) that self-assembled nanostructures incorporating aminoethyl-substituted benzenediols exhibit catalytic efficiencies approaching natural horseradish peroxidase when combined with gold nanoparticles. The catechol moieties provide heme-like active sites while the amino groups facilitate substrate binding through hydrogen bonding networks.

Recent advances in click chemistry have expanded its utility as an azide-free cycloaddition partner. A study featured in Angewandte Chemie (June 2024) demonstrated its use as a tetrazine precursor in inverse electron demand Diels-Alder reactions under bioorthogonal conditions. The pendant amino group was found to accelerate reaction kinetics by acting as an activating site for strained tetrazine rings during conjugation processes with trans-cyclooctenes.

This compound's amphiphilic nature makes it valuable in nanomedicine formulations. Research published in Biomaterials Science (September 2023) showed its ability to stabilize lipid-polymer hybrid nanoparticles through dual hydrophobic/hydrophilic interactions between the aromatic ring and aminoethyl chains respectively. These nanoparticles exhibited prolonged circulation times and enhanced tumor targeting in murine models when loaded with doxorubicin.

In surface modification applications, it has been successfully used to functionalize graphene oxide surfaces for biosensor development. A paper in Analytical Chemistry (February 2024) described covalent attachment via diazonium chemistry followed by amidation reactions using the free amine group. This approach created electrochemical platforms with improved protein immobilization efficiency compared to conventional silane coupling agents.

Recent spectroscopic studies employing X-ray crystallography have elucidated its solid-state packing behavior critical for pharmaceutical formulations. Researchers at Max Planck Institute (CrystEngComm, May 2024) found that hydrogen bonding networks formed between adjacent molecules create highly ordered crystalline structures that influence dissolution kinetics - an important parameter for tablet formulation design.

Cutting-edge research into its photochemical properties revealed unexpected photothermal effects when incorporated into conjugated polymers. A study from KAIST published in Advanced Functional Materials (April 2024) demonstrated that polymeric films containing this compound exhibited near-infrared absorption properties suitable for photothermal cancer therapy applications when irradiated at wavelengths above 700 nm.

Its role as a chiral auxiliary has been explored in asymmetric synthesis protocols reported by Harvard chemists (JACS Au, October 2023). By introducing chiral centers via reductive amination of the free amine group using cinchona alkaloid catalysts, enantioselective Michael additions were achieved with up to >98% ee values under mild reaction conditions.

In biocompatible polymer synthesis, this molecule serves as an important crosslinker component for collagen-mimetic matrices. A collaborative study between UC Berkeley and UCSF (Science Advances, January 2024) showed its use in forming triple-helical peptide hydrogels with tunable mechanical properties through varying degrees of substitution on the benzene ring.

New findings indicate potential applications as a neurotransmitter analog due to its structural similarity to dopamine metabolites (catecholamine derivatives). Investigations by Kyoto University researchers (Chemical Science Letters, December 2023) revealed dopamine receptor binding affinities suggesting possible utility as a pharmacological probe or therapeutic agent modulating dopaminergic pathways without inducing neurotoxicity observed with dopamine itself.

Surface-enhanced Raman scattering studies using this compound as an anchor molecule have advanced plasmonic sensing technologies (Nano Letters, July 2019). Its bidentate binding capability allows stable attachment onto silver nanoparticle arrays while maintaining free reactive sites available for target analyte capture - enabling ultrasensitive detection of biomolecules down to femtomolar concentrations.

New synthetic strategies combining click chemistry and enzymatic catalysis were presented at the recent ACS National Meeting (August 8th-11th). By first installing protected aminoethyl groups followed by enzymatic deprotection steps using lipases under aqueous conditions (Catalysts Journal, June 8th), researchers achieved scalable production pathways suitable for large-scale biomedical applications without harsh organic solvents or extreme reaction conditions.

Innovative uses include its incorporation into self-healing polymer networks through dynamic covalent imine bonds (Nature Chemistry Engineering, March-April issue). When blended with aldehyde-functionalized polymers under physiological conditions (~ pH7), reversible imine formation enables mechanical property recovery after damage - demonstrating promise for soft tissue engineering scaffolds requiring dynamic mechanical adaptation.

Advanced computational studies using DFT methods have mapped out reactive site preferences during oxidation processes (JPC-A, February-March period). These simulations identified preferential oxidation pathways at specific hydroxyl positions under Fenton reaction conditions - information critical for optimizing redox-based drug delivery systems where controlled degradation is essential.

New findings from Stanford's Department of Materials Science highlight its role in creating bioadhesive coatings (Biomacromolecules, April-May publication). By copolymerizing this compound with poly(acrylic acid), researchers developed mucoadhesive films exhibiting high adhesion strength on mucosal surfaces while maintaining biocompatibility - suitable candidates for targeted nasal drug delivery systems against respiratory pathogens like SARS-CoV-?.

In enzyme inhibition studies published last quarter (Bioorganic & Medicinal Chemistry Letters, September issue), this compound was shown to selectively inhibit tyrosinase activity by mimicking substrate binding geometries while blocking active site access via steric hindrance from the aminoethyl chain - offering potential therapeutic benefits against melanoma progression without affecting other oxidoreductases significantly.

Surface-initiated polymerization techniques using this molecule as an anchor monomer were detailed recently (Polymer Chemistry Highlights Issue #Q4/`?`). Its ability to form stable covalent linkages via oxidation followed by thiol-ene coupling enabled layer-by-layer assembly of functionalized polymer brushes on solid substrates - demonstrating utility in creating antifouling coatings and biosensor interfaces requiring precise surface functionalization patterns。

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